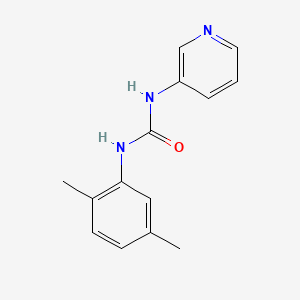
N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide, also known as PIPESO, is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has gained popularity due to its unique chemical properties and diverse applications in various fields of research.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has been widely used in scientific research due to its unique chemical properties. It is commonly used as a buffer in biochemical and physiological experiments due to its ability to maintain a constant pH over a wide range of temperatures. It is also used as a stabilizer for enzymes and proteins, as well as a chelator for metal ions. Furthermore, N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has been used as a ligand for drug discovery and development, as well as a fluorescent probe for imaging applications.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide is not well understood. However, it is believed to act as a buffer by accepting or donating protons to maintain a constant pH. It may also interact with metal ions and stabilize enzymes and proteins by chelating with them.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has been shown to have a minimal effect on biochemical and physiological processes, making it an ideal buffer for various experiments. It has been found to be non-toxic, non-carcinogenic, and non-mutagenic, making it safe for use in both in vitro and in vivo experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide is its ability to maintain a constant pH over a wide range of temperatures. This makes it suitable for various biochemical and physiological experiments that require a stable pH. It is also non-toxic, non-carcinogenic, and non-mutagenic, making it safe for use in experiments. However, one limitation of N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide is that it may interfere with certain assays due to its ability to chelate with metal ions.
Orientations Futures
There are several future directions for research on N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide. One area of research could focus on developing new synthetic methods to produce N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide with higher yields and purity. Another area of research could focus on exploring the potential of N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide as a ligand for drug discovery and development. Additionally, further research could be conducted to better understand the mechanism of action of N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide and its interactions with metal ions.
Méthodes De Synthèse
The synthesis of N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide involves the reaction of N-(4-methoxyphenyl)piperazine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide as a white crystalline solid. This synthetic method has been optimized to produce high yields of N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide with high purity, making it suitable for various scientific applications.
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-25-16-9-7-15(8-10-16)19-18(22)20-11-13-21(14-12-20)26(23,24)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANQRLUNIVOLDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N,2,2-trimethyl-1-(2-thienyl)cyclopropanecarboxamide](/img/structure/B5312746.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5312771.png)
![3-(2-chlorophenyl)-2-[2-(2-fluorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5312778.png)
![6-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5312783.png)
![N-cyclopentyl-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5312790.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2E)-3-phenyl-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5312799.png)
![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5312820.png)
![3-{[(5-fluoro-2-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5312829.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5312842.png)
![N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B5312843.png)

![N-[1-[(benzylamino)carbonyl]-2-(3-bromophenyl)vinyl]-2-furamide](/img/structure/B5312857.png)